molecular formula C18H23N3O5 B15035062 ethyl 5-methoxy-3-[(morpholin-4-ylacetyl)amino]-1H-indole-2-carboxylate

ethyl 5-methoxy-3-[(morpholin-4-ylacetyl)amino]-1H-indole-2-carboxylate

Cat. No.: B15035062
M. Wt: 361.4 g/mol
InChI Key: XVSZAJLJRGHBJR-UHFFFAOYSA-N
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Description

ETHYL 5-METHOXY-3-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-METHOXY-3-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.

    Attachment of the Morpholine Moiety: The morpholine group can be attached via nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the morpholine group.

    Formation of the Amide Bond: The amide bond can be formed through the reaction of an amine with an acyl chloride or anhydride.

    Esterification: The final esterification step involves the reaction of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-METHOXY-3-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the indole core or the morpholine moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation of the methoxy group could lead to the formation of a carboxylic acid derivative, while reduction of the amide bond could yield an amine derivative.

Scientific Research Applications

ETHYL 5-METHOXY-3-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 5-METHOXY-3-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with various receptors in the body, including serotonin receptors, which play a role in mood regulation and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methoxy-3-[2-(morpholin-4-yl)acetamido]-1H-indole-2-carboxylate
  • Ethyl 5-methoxy-3-[2-(piperidin-4-yl)acetamido]-1H-indole-2-carboxylate
  • Ethyl 5-methoxy-3-[2-(pyrrolidin-4-yl)acetamido]-1H-indole-2-carboxylate

Uniqueness

ETHYL 5-METHOXY-3-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1H-INDOLE-2-CARBOXYLATE is unique due to the presence of the morpholine moiety, which imparts specific chemical and biological properties. The combination of the indole core with the morpholine group enhances its potential as a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl 5-methoxy-3-[(2-morpholin-4-ylacetyl)amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C18H23N3O5/c1-3-26-18(23)17-16(13-10-12(24-2)4-5-14(13)19-17)20-15(22)11-21-6-8-25-9-7-21/h4-5,10,19H,3,6-9,11H2,1-2H3,(H,20,22)

InChI Key

XVSZAJLJRGHBJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=O)CN3CCOCC3

Origin of Product

United States

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